molecular formula C23H27ClN2O2 B568821 (1R,3S-)Solifenacin-d5 Hydrochloride CAS No. 1217810-85-9

(1R,3S-)Solifenacin-d5 Hydrochloride

Cat. No.: B568821
CAS No.: 1217810-85-9
M. Wt: 404.0 g/mol
InChI Key: YAUBKMSXTZQZEB-BCZWPACGSA-N
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Description

(1R,3S-)Solifenacin-d5 Hydrochloride is a deuterium-labeled analogue of (1R,3S-)Solifenacin Hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C23D5H21N2O2·HCl and a molecular weight of 403.96 . It is often utilized in studies involving metabolic pathways, pharmacokinetics, and drug interactions.

Mechanism of Action

Target of Action

The primary targets of (1R,3S-)Solifenacin-d5 Hydrochloride are the muscarinic receptors M1, M2, and M3 . These receptors play a crucial role in the transmission of nerve impulses in the parasympathetic nervous system.

Mode of Action

This compound acts as an antagonist to the muscarinic receptors M1, M2, and M3 . By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. This results in the relaxation of smooth muscles in the urinary bladder, reducing the urge to urinate and other symptoms of overactive bladder.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its deuterium labeling . Deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Analysis

Biochemical Properties

(1R,3S-)Solifenacin-d5 Hydrochloride plays a significant role in biochemical reactions as a muscarinic receptor antagonist. It interacts with muscarinic acetylcholine receptors (mAChRs), specifically the M1, M2, and M3 subtypes. The binding affinities (pKi values) for these receptors are 7.6, 6.9, and 8.0, respectively . These interactions inhibit the action of acetylcholine, a neurotransmitter, thereby modulating various physiological responses.

Cellular Effects

This compound affects various cell types and cellular processes by inhibiting muscarinic receptors. This inhibition impacts cell signaling pathways, particularly those involving the parasympathetic nervous system. The compound can alter gene expression and cellular metabolism by reducing the activity of acetylcholine, leading to decreased muscle contractions and glandular secretions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to muscarinic receptors, preventing acetylcholine from activating these receptors. This antagonistic action results in the inhibition of downstream signaling pathways, which can include the reduction of intracellular calcium levels and the inhibition of cyclic AMP production. These changes can lead to decreased muscle contractions and glandular secretions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the deuterium labeling can enhance the stability of the compound, reducing its rate of degradation and prolonging its activity in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits muscarinic receptors without causing significant adverse effects. At higher doses, toxic effects such as dry mouth, constipation, and blurred vision may occur due to excessive inhibition of acetylcholine activity . Threshold effects are observed where the compound’s efficacy plateaus, and further increases in dosage do not enhance its therapeutic effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes, particularly CYP3A4. These enzymes facilitate the metabolism of the compound, leading to the formation of various metabolites. The deuterium labeling can influence the metabolic flux and levels of these metabolites, providing insights into the pharmacokinetics of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments. The deuterium labeling can also influence the compound’s distribution, enhancing its stability and prolonging its activity .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with muscarinic receptors on the cell membrane. The compound’s activity and function are influenced by its localization, with post-translational modifications and targeting signals directing it to specific compartments. These factors can affect the compound’s efficacy and stability in cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S-)Solifenacin-d5 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of (1R,3S-)Solifenacin Hydrochloride. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(1R,3S-)Solifenacin-d5 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,3S-)Solifenacin-d5 Hydrochloride is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S-)Solifenacin-d5 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement and analysis are crucial .

Properties

CAS No.

1217810-85-9

Molecular Formula

C23H27ClN2O2

Molecular Weight

404.0 g/mol

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride

InChI

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1/i1D,2D,3D,7D,8D;

InChI Key

YAUBKMSXTZQZEB-BCZWPACGSA-N

SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C3=CC=CC=C3CCN2C(=O)O[C@H]4CN5CCC4CC5)[2H])[2H].Cl

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl

Synonyms

(1R)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic-d5 Acid (3S)-1-Azabicyclo-[2.2.2]oct-3-yl Ester Hydrochloride; 

Origin of Product

United States

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